molecular formula C19H15N3O4 B2927773 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 952845-06-6

7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2927773
CAS No.: 952845-06-6
M. Wt: 349.346
InChI Key: UKICEANSVZAXLF-UHFFFAOYSA-N
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Description

The compound 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linkage to a 1,3,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 5 with a 4-methylphenyl group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.

Properties

IUPAC Name

7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-11-6-8-12(9-7-11)18-21-22-19(26-18)20-17(23)15-10-13-4-3-5-14(24-2)16(13)25-15/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKICEANSVZAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzofuran core, followed by the introduction of the methoxy group and the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular features, and reported activities:

Compound Molecular Formula Key Substituents Reported Activity/Properties Reference
Target Compound : 7-Methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide C20H16N3O4 (assumed) 7-methoxybenzofuran; 4-methylphenyl-oxadiazole Not explicitly reported; inferred potential from analogs N/A
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide C13H10FN3O3 Fluoro and methyl on benzofuran; 4-methyl-1,2,5-oxadiazole Water solubility: 0.7 µg/mL (pH 7.4)
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine C10H11N3O 4-methylphenyl-oxadiazole; primary amine Synthesized via polyphosphoric acid condensation (high yield)
4-Methoxy-N-(4-{5-[(4-methylphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)benzamide C24H20N4O3 4-methoxybenzamide; 4-methylphenylamino-oxadiazole Bacteriostatic activity against E. coli and Enterobacter aerogenes
3-Methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide C20H17N3O2S2 Methylbenzofuran; thiadiazole with methylphenyl-sulfanyl Structural data only; thiadiazole may alter electronic properties vs. oxadiazole
Compound 23/24 (from ) Not specified Methoxybenzyl-benzofuran; oxadiazole with methoxyphenyl Purity: 89–95%; synthesized using EDCI and Pd/C catalysts

Key Structural Differences and Implications

  • Benzofuran Substitutions :

    • The target compound’s 7-methoxy group may enhance lipophilicity compared to the 5-fluoro-3-methyl substitution in ’s analog. Methoxy groups typically increase metabolic stability but reduce solubility, whereas fluorine can improve bioavailability .
    • Methyl groups on benzofuran (e.g., ) or oxadiazole (e.g., target compound) likely influence steric interactions in biological targets.
  • Replacing oxadiazole with thiadiazole () introduces sulfur, which may alter electronic properties and binding affinity .
  • Amide Linkage :

    • The carboxamide bridge in the target compound is critical for hydrogen bonding, a feature shared with ’s compounds, which showed high purity (89–95%) using EDCI-mediated synthesis .

Research Findings and Gaps

  • Biological Activity : While ’s oxadiazole analog demonstrated bacteriostatic effects, direct data for the target compound is lacking. Its 4-methylphenyl group may mimic ’s active pharmacophore, warranting further testing .
  • Solubility and Physicochemical Properties : The fluoro-substituted analog () has low water solubility (0.7 µg/mL), suggesting the target compound’s methoxy group may further reduce solubility, impacting pharmacokinetics .

Biological Activity

7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzofuran structure with an oxadiazole moiety, suggesting diverse pharmacological properties. The unique combination of functional groups may confer distinct therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments.

Chemical Structure and Properties

The compound features:

  • Benzofuran core : Imparts various biological activities.
  • Oxadiazole ring : Known for its role in enhancing pharmacological efficacy.
  • Carboxamide group : Contributes to the compound's solubility and reactivity.

Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
Molecular Weight : 342.36 g/mol

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. It may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Quantitative structure–activity relationship (QSAR) studies can further elucidate its efficacy based on structural modifications.

Anticancer Activity

Research indicates that compounds with similar oxadiazole structures have demonstrated significant anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a mean growth inhibition of 62.61% against various cancer cell lines including melanoma and leukemia . The specific anticancer activity of this compound remains to be fully characterized but is anticipated to be comparable based on structural similarities.

Antimicrobial Activity

The oxadiazole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that the presence of the benzofuran moiety may enhance the antimicrobial efficacy of the compound. Further investigations are required to quantify this activity against a range of microbial strains.

Anti-inflammatory Potential

Given the structural features of this compound, it is hypothesized that it may possess anti-inflammatory properties. Compounds with similar frameworks have been reported to exhibit significant anti-inflammatory effects in various models .

Research Findings and Case Studies

A detailed exploration into the biological activity of similar compounds reveals promising results:

CompoundActivity TypeCell Lines TestedGrowth Inhibition (%)
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerMDA-MB-435 (Melanoma), K-562 (Leukemia)62.61%
This compoundAntimicrobial (Hypothetical)Various Microbial StrainsTBD
Benzofuran derivativesAnti-inflammatoryIn vitro modelsSignificant

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